Welcome to the BenchChem Online Store!
molecular formula C3H6F6O4 B1205078 2,2-Propanediol,1,1,1,3,3,3-hexafluoro- CAS No. 677-71-4

2,2-Propanediol,1,1,1,3,3,3-hexafluoro-

Cat. No. B1205078
M. Wt: 220.07 g/mol
InChI Key: SNZAEUWCEHDROX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09359277B2

Procedure details

To a solution of hexafluoroacetone trihydrate (0.42 mL, 3.0 mmol) in Et2O (3 mL) was added DBU (0.5 mL, 3.3 mmol). A white precipitate formed that was filtered, washed with Et2O (3×2 mL), and dried to provide hexafluoroacetone hydrate salt as a white solid (892.4 mg) in 89% yield. Recrystallization from Et2O/acetonitrile (slow evaporation) provided a crystalline solid suitable for X-ray structure analysis. 1H NMR (500 MHz, CD3CN) δ 10.20 (bs, 2H), 3.44 (m, 2H), 3.39 (t, 6 Hz, 2H), 3.22 (t, 6 Hz, 2H), 2.76 (m, 2H), 1.90 (m, 2H), 1.70 (m, 2H), 1.64 (m, 4H); 13C NMR (125 MHz, CD3CN) δ 166.6, 125.0 (q, J=294.4 Hz, 1C), 96.0 (m, 2C), 54.4, 49.1, 38.7, 32.1, 29.7, 27.4, 24.9, 20.3; 19F NMR (282 MHz, CD3CN) δ −83.2.
Quantity
0.42 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.O.O.[F:4][C:5]([F:13])([F:12])[C:6]([C:8]([F:11])([F:10])[F:9])=[O:7].C1CCN2C(=NCCC2)CC1>CCOCC>[OH2:7].[F:4][C:5]([F:13])([F:12])[C:6]([C:8]([F:11])([F:10])[F:9])=[O:7] |f:0.1.2.3,6.7|

Inputs

Step One
Name
Quantity
0.42 mL
Type
reactant
Smiles
O.O.O.FC(C(=O)C(F)(F)F)(F)F
Name
Quantity
0.5 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
3 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white precipitate formed
FILTRATION
Type
FILTRATION
Details
that was filtered
WASH
Type
WASH
Details
washed with Et2O (3×2 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O.FC(C(=O)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 892.4 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 323.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09359277B2

Procedure details

To a solution of hexafluoroacetone trihydrate (0.42 mL, 3.0 mmol) in Et2O (3 mL) was added DBU (0.5 mL, 3.3 mmol). A white precipitate formed that was filtered, washed with Et2O (3×2 mL), and dried to provide hexafluoroacetone hydrate salt as a white solid (892.4 mg) in 89% yield. Recrystallization from Et2O/acetonitrile (slow evaporation) provided a crystalline solid suitable for X-ray structure analysis. 1H NMR (500 MHz, CD3CN) δ 10.20 (bs, 2H), 3.44 (m, 2H), 3.39 (t, 6 Hz, 2H), 3.22 (t, 6 Hz, 2H), 2.76 (m, 2H), 1.90 (m, 2H), 1.70 (m, 2H), 1.64 (m, 4H); 13C NMR (125 MHz, CD3CN) δ 166.6, 125.0 (q, J=294.4 Hz, 1C), 96.0 (m, 2C), 54.4, 49.1, 38.7, 32.1, 29.7, 27.4, 24.9, 20.3; 19F NMR (282 MHz, CD3CN) δ −83.2.
Quantity
0.42 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.O.O.[F:4][C:5]([F:13])([F:12])[C:6]([C:8]([F:11])([F:10])[F:9])=[O:7].C1CCN2C(=NCCC2)CC1>CCOCC>[OH2:7].[F:4][C:5]([F:13])([F:12])[C:6]([C:8]([F:11])([F:10])[F:9])=[O:7] |f:0.1.2.3,6.7|

Inputs

Step One
Name
Quantity
0.42 mL
Type
reactant
Smiles
O.O.O.FC(C(=O)C(F)(F)F)(F)F
Name
Quantity
0.5 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
3 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white precipitate formed
FILTRATION
Type
FILTRATION
Details
that was filtered
WASH
Type
WASH
Details
washed with Et2O (3×2 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O.FC(C(=O)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 892.4 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 323.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.